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Introduction
Histone acetylation is a critical epigenetic modification that plays a central role in regulating

gene expression. This process is dynamically controlled by two opposing enzyme families:

histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the

transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge

and leading to a more relaxed chromatin structure that is permissive for transcription.

Dysregulation of histone acetylation is implicated in various diseases, including cancer.

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It

actively blocks the function of several HATs, including Gcn5, p300/CBP-associated factor

(PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, PU139
leads to a global decrease in histone acetylation, a state known as histone hypoacetylation.[1]

This results in chromatin condensation and subsequent repression of gene transcription, which

can trigger cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a

detailed protocol for utilizing Western blotting to detect and quantify the effects of PU139 on

histone acetylation.

Data Presentation
The following table summarizes the expected quantitative changes in histone acetylation levels

in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells following treatment with PU139.
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The data is based on experiments where cells were treated with 25 µM of PU139 for 3 hours.

[3] Acetylation levels were measured by Western blot and normalized to a loading control (e.g.,

total Histone H3).

Cell Line
Histone
Modification

Treatment

Fold Change in
Acetylation
(Relative to DMSO
Control)

SK-N-SH H3K9ac 25 µM PU139
↓ (Significant

Decrease)

SK-N-SH H3K14ac 25 µM PU139
↓ (Significant

Decrease)

SK-N-SH H4K8ac 25 µM PU139
↓ (Significant

Decrease)

SK-N-SH H4K16ac 25 µM PU139
↓ (Significant

Decrease)

HCT116 H3K9ac 25 µM PU139
↓ (Significant

Decrease)

HCT116 H3K14ac 25 µM PU139
↓ (Significant

Decrease)

HCT116 H4K8ac 25 µM PU139
↓ (Significant

Decrease)

HCT116 H4K16ac 25 µM PU139
↓ (Significant

Decrease)

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PU139 and the experimental

workflow for the Western blot protocol.
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Caption: Mechanism of PU139 action on histone acetylation and gene expression.
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Caption: Experimental workflow for Western blot analysis of histone acetylation.
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Experimental Protocols
This section provides a detailed protocol for performing a Western blot to analyze histone

acetylation changes following treatment with PU139.

Materials and Reagents
Cell Culture: Appropriate cell line (e.g., SK-N-SH, HCT116), cell culture medium, fetal bovine

serum (FBS), penicillin/streptomycin, DMSO, PU139.

Histone Extraction:

Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease

inhibitors.

0.4 N Sulfuric Acid (H₂SO₄).

20% Trichloroacetic Acid (TCA).

Acetone.

Protein Quantification: BCA Protein Assay Kit.

SDS-PAGE:

15% Acrylamide/Bis-acrylamide solution.

Tris-HCl, SDS, TEMED, APS.

Laemmli sample buffer (2X).

Protein Transfer:

PVDF membrane (0.2 µm pore size).

Transfer buffer (Tris, Glycine, Methanol).

Immunoblotting:
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Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1%

Tween 20).

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-

acetyl-H4K16, and a loading control like anti-Histone H3).

HRP-conjugated secondary antibody.

Detection: Chemiluminescence (ECL) substrate.

Protocol
Cell Culture and PU139 Treatment:

1. Plate cells at an appropriate density and allow them to adhere overnight.

2. Treat cells with the desired concentrations of PU139 (e.g., 25 µM) or DMSO (vehicle

control) for the specified duration (e.g., 3 hours).

Histone Extraction (Acid Extraction Method):

1. Harvest cells and wash with ice-cold PBS.

2. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

4. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for 1 hour

at 4°C.

5. Centrifuge at 16,000 x g for 10 minutes at 4°C.

6. Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.

7. Add TCA to a final concentration of 20% and incubate on ice for 30 minutes to precipitate

the histones.

8. Centrifuge at 16,000 x g for 10 minutes at 4°C.
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9. Wash the histone pellet twice with ice-cold acetone.

10. Air-dry the pellet and resuspend in sterile water.

Protein Quantification:

1. Determine the protein concentration of the histone extracts using a BCA protein assay

according to the manufacturer's instructions.

SDS-PAGE:

1. Prepare a 15% polyacrylamide gel.

2. Mix equal amounts of protein (e.g., 10-20 µg) with 2X Laemmli sample buffer and boil for 5

minutes.

3. Load the samples onto the gel and run at 100-120V until the dye front reaches the bottom

of the gel.

Protein Transfer:

1. Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane using a wet or

semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.

Blocking:

1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature with gentle agitation.

Primary Antibody Incubation:

1. Incubate the membrane with the primary antibody (diluted in blocking buffer according to

the manufacturer's recommendation) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation:

1. Wash the membrane three times for 10 minutes each with TBST.
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2. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Detection:

1. Wash the membrane three times for 10 minutes each with TBST.

2. Incubate the membrane with ECL substrate according to the manufacturer's instructions.

3. Capture the chemiluminescent signal using a digital imaging system.

Data Analysis:

1. Quantify the band intensities using densitometry software (e.g., ImageJ).

2. Normalize the intensity of the acetylated histone bands to the corresponding loading

control (e.g., total Histone H3) for each sample.

3. Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion
Western blotting is a robust and widely used technique to assess changes in histone

acetylation following treatment with inhibitors like PU139. This application note provides a

comprehensive framework for researchers to design, execute, and interpret experiments aimed

at understanding the epigenetic effects of HAT inhibitors. The provided protocols and diagrams

serve as a valuable resource for investigating the role of histone acetylation in various

biological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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